molecular formula C18H16BrNO2 B13507572 (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate

(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate

Cat. No.: B13507572
M. Wt: 358.2 g/mol
InChI Key: HSXHODUZZLMBBG-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of particular interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the fluorenyl group and the bromoazetidine moiety makes it a versatile intermediate for various synthetic transformations.

Preparation Methods

The synthesis of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 3-bromoazetidine.

    Protection and Activation: The fluorenylmethanol is first protected using a suitable protecting group, followed by activation of the hydroxyl group to form a leaving group.

    Nucleophilic Substitution: The activated fluorenylmethanol is then reacted with 3-bromoazetidine under nucleophilic substitution conditions to form the desired product.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form dehalogenated products.

    Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for various biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be utilized in the preparation of functional materials with specific properties, such as polymers and ligands for catalysis.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final drug candidate derived from this compound.

Comparison with Similar Compounds

Similar compounds to (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate include other azetidine derivatives such as:

  • tert-Butyl 3-iodoazetidine-1-carboxylate
  • 3-Chloroazetidine-1-carboxylate
  • 3-Fluoroazetidine-1-carboxylate

Compared to these compounds, this compound is unique due to the presence of the fluorenyl group, which imparts additional steric and electronic properties. This uniqueness can influence its reactivity and the types of transformations it can undergo, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 3-bromoazetidine-1-carboxylate

InChI

InChI=1S/C18H16BrNO2/c19-12-9-20(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2

InChI Key

HSXHODUZZLMBBG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br

Origin of Product

United States

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